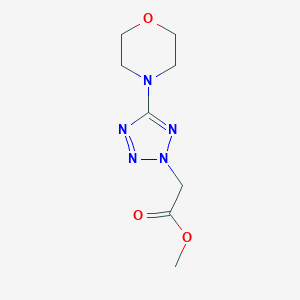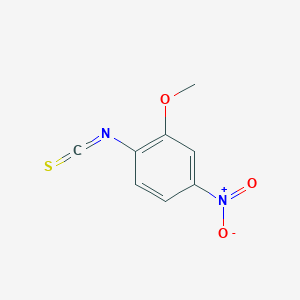
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine, also known as BEP, is a compound that belongs to the class of dihydropyridines. It has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for cardiovascular diseases, cancer, and neurological disorders.
Mecanismo De Acción
The mechanism of action of (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine is not fully understood, but it is thought to involve the inhibition of calcium channels in cells. By inhibiting calcium channels, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine can reduce the influx of calcium ions into cells, which can lead to various physiological effects such as vasodilation, inhibition of cancer cell growth, and neuroprotection.
Biochemical and Physiological Effects
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have various biochemical and physiological effects. In cardiovascular research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have vasodilatory effects on blood vessels, which can help to reduce blood pressure. In cancer research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to inhibit the growth of cancer cells and induce apoptosis, which can help to slow the progression of cancer. In neurological research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have neuroprotective effects, which can help to prevent neuronal damage and slow the progression of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have a wide range of potential applications in various scientific research fields. However, one limitation of using (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine. One area of research could be to further investigate its mechanism of action, which could help to identify potential new therapeutic targets. Another area of research could be to explore its potential use in combination with other drugs or therapies, which could potentially enhance its therapeutic effects. Additionally, further research could be done to investigate its potential use in treating other diseases and disorders beyond cardiovascular disease, cancer, and neurological disorders.
Conclusion
In conclusion, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine is a compound that has been studied for its potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there is still much to be learned about (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine, its potential therapeutic applications make it an exciting area of research for scientists and researchers.
Métodos De Síntesis
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine can be synthesized through a multi-step process involving the reaction of ethyl 4-bromobutyrate with benzylamine, followed by a cyclization reaction with 2,6-dimethyl-3,5-dinitrobenzoyl chloride and subsequent reduction with sodium dithionite. The final product is obtained through a palladium-catalyzed hydrogenation reaction of the intermediate compound.
Aplicaciones Científicas De Investigación
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been studied for its potential use in various scientific research applications. In cardiovascular research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have vasodilatory effects on blood vessels, which could potentially be used to treat hypertension and other cardiovascular diseases. In cancer research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting that it could be used as an anti-cancer agent. In neurological research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have neuroprotective effects, which could potentially be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
176217-63-3 |
|---|---|
Nombre del producto |
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine |
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine |
InChI |
InChI=1S/C14H17NO/c1-2-16-14-10-6-9-13(15-14)11-12-7-4-3-5-8-12/h3-9,13H,2,10-11H2,1H3/t13-/m1/s1 |
Clave InChI |
NHUNTLPAAGAVTD-CYBMUJFWSA-N |
SMILES isomérico |
CCOC1=N[C@H](C=CC1)CC2=CC=CC=C2 |
SMILES |
CCOC1=NC(C=CC1)CC2=CC=CC=C2 |
SMILES canónico |
CCOC1=NC(C=CC1)CC2=CC=CC=C2 |
Sinónimos |
Pyridine, 6-ethoxy-2,5-dihydro-2-(phenylmethyl)-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)

![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)



![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)

![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)
